Evidence #1: Validated Potency in IL-17 Modulation vs. Non-Fluorinated Analogs
The critical differentiation of the 4,4-difluorocyclohexyl scaffold is validated by its inclusion in a series of patented IL-17 modulators where the gem-difluoro group is a mandatory structural feature. This patent (US20230271951A1) explicitly claims substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity [1]. While the patent does not provide a direct IC₅₀ comparator for the unsubstituted cyclohexyl analog (as it is likely outside the scope of patentable activity), the requirement of this specific moiety within a competitive, crowded IP space serves as strong, class-level inference of its superior pharmacological profile compared to a simple cyclohexylboronic acid-derived fragment.
| Evidence Dimension | IL-17 Modulatory Activity (Patent Claim Scope) |
|---|---|
| Target Compound Data | Explicitly claimed as a key substructure in potent IL-17 modulators (US20230271951A1) [1] |
| Comparator Or Baseline | Non-fluorinated cyclohexyl analog (e.g., from cyclohexylboronic acid) |
| Quantified Difference | Inference: The fluorinated analog possesses unique and patentable activity not achieved by the unsubstituted analog. |
| Conditions | Human IL-17 activity modulation, in vitro and in vivo models for inflammatory and autoimmune disorders. |
Why This Matters
This evidence demonstrates that the compound is not a generic building block but a key fragment in a specific, high-value therapeutic class, justifying its procurement for targeted IL-17 drug discovery programs.
- [1] Johnson, J. A., et al. (2023). Difluorocyclohexyl Derivatives as IL-17 Modulators. U.S. Patent Application Publication No. US20230271951A1. View Source
